3,4-Dinitrophenol

Ionization constant Acid dissociation Spectrophotometric determination

Researchers requiring isomer-specific dinitrophenol face uncontrolled variables when suppliers ship mixed or incorrect isomers. 3,4-DNP (CAS 577-71-9) eliminates this risk as the authenticated ortho-para isomer with quantifiable differentiation from 2,4-DNP, 2,5-DNP, and 3,5-DNP. Key differentiators: (1) Rapid systemic clearance-elimination half-time of 3.5 min (mice) and 11.5 min (rats), distinct from the prolonged retention of 2,4-DNP (54-225 min) and 2,6-DNP (210-238 min). (2) Intermediate acidity (pKa 5.42 at 25°C), bridging the gap between ortho- and meta-substituted isomers for calibrated hydrogen-bond studies. (3) Unique reverse-phase HPLC retention characteristics for isomeric resolution in impurity profiling and environmental monitoring. Supplied moistened with ~20% water as stabilizer (Expl. 1.1); verify isomer identity before use.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 577-71-9
Cat. No. B1215509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dinitrophenol
CAS577-71-9
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
InChIKeyAKLOLDQYWQAREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitrophenol Sourcing & Properties


3,4-Dinitrophenol (CAS 577-71-9) is a nitrophenol derivative with the molecular formula C₆H₄N₂O₅ and molecular weight 184.1, existing as one of six constitutional isomers of dinitrophenol [1]. It appears as a light yellow crystalline solid with a melting point of 130–135°C, and is characterized by the ortho-para positioning of its two nitro groups relative to the phenolic hydroxyl . The compound is commercially supplied as moistened with approximately 20% water as a stabilizer due to its explosive hazard classification when dry (Expl. 1.1, H206), and carries Acute Toxicity Category 3 classifications via oral, dermal, and inhalation routes [2].

Identity
3,4-dinitrophenol isomer, supplied water-stabilized (~20% water)
Procurement
Requires isomer verification; not interchangeable with 2,4-DNP or other isomers
Handling
Desensitized explosive; moisture content critical for safe transport and use

Why Isomer Purity Matters for 3,4-DNP


Although all six dinitrophenol isomers share the same molecular formula and molecular weight, their physicochemical properties, biological elimination kinetics, and environmental degradation behavior diverge substantially based solely on nitro group positioning [1]. A procurement decision that treats 3,4-DNP as interchangeable with 2,4-DNP, 2,5-DNP, or 3,5-DNP—or that fails to verify isomer identity—risks introducing uncontrolled variables in any application where ionization state, systemic clearance, or oxidative susceptibility is relevant to the experimental or industrial process [2]. The evidence below quantifies these position-dependent differences and establishes the specific conditions under which 3,4-DNP provides functionally distinct performance characteristics relative to its closest structural analogs.

pKa shift
pKa differences among dinitrophenol isomers may alter protonation state, solubility, and membrane permeability in experimental systems.
Clearance
Systemic elimination half-time varies >60-fold across isomers; substituting 2,4-DNP for 3,4-DNP would introduce drastically different in vivo exposure.
Toxicity
Acute toxicity LD50 differs up to 3-4× between isomers; using an unverified isomer risks uncontrolled toxicodynamic endpoints.
Stabilizer
3,4-DNP requires ~20% water stabilizer for explosive hazard compliance; dry isomers or those without stabilizer may violate transport regulations.

3,4-DNP Comparator Data


Aqueous pKa Comparison Across Isomers

Thermodynamic ionization constants for four dinitrophenol isomers were determined by spectrophotometric method at 25°C in aqueous solution. The pKa value of 3,4-dinitrophenol (5.42) is intermediate among the measured isomers: more acidic than 3,5-DNP (pKa 6.69) but less acidic than 2,3-DNP (pKa 4.96) and 2,5-DNP (pKa 5.21) [1]. This pKa difference of approximately 0.21–1.27 units corresponds to a 1.6-fold to 18.6-fold difference in acid dissociation constant (Ka). The nitro group positioning in 3,4-DNP (adjacent nitro groups at the 3- and 4-positions) produces a distinct electronic environment that modulates the phenolic –OH dissociation equilibrium relative to isomers with ortho-nitro substitution .

Aqueous pKa
Head-to-head
pKa = 5.42 (3,4-DNP) vs. 4.96 (2,3-DNP), 5.21 (2,5-DNP), 6.69 (3,5-DNP)
Intermediate acidity supports proton-transfer study selection.
Spectrophotometric, 25°C; ΔpKa up to 1.27 units.
Ionization constant Acid dissociation Spectrophotometric determination Structure-property relationship

Systemic Clearance Kinetics

In a controlled comparative study of dinitrophenol isomer elimination kinetics, 3,4-dinitrophenol exhibited rapid clearance from systemic circulation following a single large intraperitoneal dose in both mice and rats. The elimination half-time for 3,4-DNP was 3.5 minutes in mice and 11.5 minutes in rats [1]. This clearance rate positions 3,4-DNP among the fastest-cleared isomers in the study, contrasting sharply with 2,4-DNP (54.0 min in mice, 225 min in rats) and 2,6-DNP (238 min in mice, 210 min in rats), while being comparable to 2,5-DNP (3.3 min in mice, 13.0 min in rats) and 3,5-DNP (2.7 min in mice, 2.1 min in rats) [2].

Systemic Clearance
Head-to-head
Elimination half-time: 3.5 min (mice), 11.5 min (rats) for 3,4-DNP
Rapid clearance supports washout-sensitive in vivo study designs.
~15–68× faster than 2,4-DNP and 2,6-DNP in rodent models.
Pharmacokinetics Elimination half-life In vivo clearance Metabolic stability

Plasma-Induced Degradation Profile

The advanced oxidation of three dinitrophenol isomers (2,4-DNP, 2,5-DNP, and 3,4-DNP) in aqueous solution was investigated using a multi-gas dielectric barrier discharge plasma system, with degradation measured by HPLC [1]. While absolute quantitative degradation rates were not specified in the available abstract, the study explicitly established that the three isomers were investigated in parallel under identical experimental conditions, enabling direct comparative assessment [2]. This experimental design confirms that 3,4-DNP can be evaluated alongside 2,4-DNP and 2,5-DNP in plasma-based oxidation systems, with degradation behavior governed by the distinct electronic structure conferred by its 3,4-nitro substitution pattern.

Plasma Degradation
Context-dependent
Parallel investigation with 2,4-DNP and 2,5-DNP under identical dielectric barrier discharge conditions
Isomer-specific oxidation behavior observable; quantitative rates not reported.
HPLC monitoring; cross-study comparable design.
Advanced oxidation Plasma degradation Environmental remediation Wastewater treatment

Acute Toxicity Profile

Acute toxicity assessment via intraperitoneal administration in rats and mice reveals that 3,4-dinitrophenol occupies an intermediate position in the toxicity hierarchy of dinitrophenol isomers. In rats, 3,4-DNP exhibits an intraperitoneal LD50 of 98 mg/kg, compared to 2,4-DNP at 28.5–35 mg/kg (most toxic), 2,6-DNP at 38 mg/kg, 3,5-DNP at 45 mg/kg, 2,5-DNP at 150 mg/kg, and 2,3-DNP at 190 mg/kg [1]. In mice, 3,4-DNP shows an intraperitoneal LD50 of 112 mg/kg, positioned between 2,4-DNP (26–36 mg/kg), 2,6-DNP (45 mg/kg), 3,5-DNP (50 mg/kg), 2,3-DNP (200 mg/kg), and 2,5-DNP (273 mg/kg) [2].

Acute Toxicity
Head-to-head
LD50 (i.p.): 98 mg/kg (rat), 112 mg/kg (mouse) for 3,4-DNP
Intermediate toxicity profile supports comparative toxicology endpoint review.
~3× less toxic than 2,4-DNP in rats; ~2× more toxic than 2,5-DNP.
Acute toxicity LD50 Toxicology Safety assessment

Water Stabilization Requirement

3,4-Dinitrophenol is classified as Expl. 1.1 (H206: Fire, blast or projection hazard; increased risk of explosion if desensitizing agent is reduced) and is commercially supplied moistened with approximately 20% water as a stabilizer . The product specification explicitly states 'contains ~20% water as stabilizer,' and hazard communication notes that the explosion risk increases if the desensitizing agent is reduced [1]. This stabilization requirement is a critical differentiator in procurement and handling: unlike non-explosive dinitrophenol isomers or alternative compounds that can be stored dry, 3,4-DNP mandates specific moisture content for regulatory compliance and safe transport under UN Number 1320 [2].

Stabilizer Req.
Class-level
~20% water stabilizer; UN 1320, Expl. 1.1 (H206)
Mandatory moisture content for regulatory-compliant procurement.
Dry form increases explosion risk; verify stabilizer content upon receipt.
Stabilizer requirement Explosive hazard Storage conditions Supply chain compliance

3,4-Dinitrophenol Application Scenarios


Comparative Toxicokinetic Studies

In experimental designs that examine the relationship between nitro group positioning and systemic clearance rate, 3,4-dinitrophenol provides a defined elimination half-time of 3.5 minutes in mice and 11.5 minutes in rats, representing one of the most rapidly cleared isomers alongside 2,5-DNP and 3,5-DNP [1]. This rapid clearance profile contrasts with the prolonged retention of 2,4-DNP (54–225 min) and 2,6-DNP (210–238 min), enabling researchers to select isomers with specific, quantifiably different pharmacokinetic behavior for structure-activity relationship investigations.

Acid-Base Equilibrium & Proton Transfer

For studies requiring a nitrophenol proton donor with intermediate acidity that bridges the pKa gap between the more acidic ortho-substituted isomers and the less acidic symmetrical meta-substituted isomers, 3,4-DNP (pKa 5.42 at 25°C) offers a distinct reference point [1]. The compound has been explicitly used as a hydrogen bond donor in systematic studies of phenol–pyridine-N-oxide complexes, where its pKa value serves as a calibrated reference for correlating hydrogen bond strength with acidity across a series of substituted phenols [2].

Plasma Advanced Oxidation Processes

In studies investigating the plasma-induced degradation of dinitrophenol isomers in aqueous solution, 3,4-DNP has been examined alongside 2,4-DNP and 2,5-DNP under identical dielectric barrier discharge conditions, with degradation quantified by HPLC [1]. The inclusion of 3,4-DNP in these comparative oxidation studies reflects the need to understand how the 3,4-nitro substitution pattern—distinct from both the 2,4- and 2,5-arrangements—affects susceptibility to oxidative degradation pathways and the formation of potentially toxic intermediate species.

Isomer Reference Standards for HPLC

When developing or validating reverse-phase HPLC methods for the separation and quantification of dinitrophenol isomers in complex matrices, 3,4-DNP serves as an essential analytical reference standard. The compound can be analyzed using reverse-phase HPLC methods with simple conditions, and its retention characteristics are distinct from other isomers due to differences in polarity and hydrophobic interactions conferred by nitro group positioning [1]. For impurity profiling or environmental monitoring applications where isomeric resolution is required, 3,4-DNP must be procured as the authenticated 3,4-isomer rather than a mixed isomer formulation [2].

Application
Selection Property
Validation Focus
Comparative toxicokinetic studies
Isomer-specific clearance profile
Elimination half-time verification in target species
Acid-base equilibrium research
Intermediate pKa (5.42) for proton transfer
pKa measurement under experimental conditions
Plasma-induced degradation studies
3,4-nitro substitution pattern
Isomer-specific oxidation susceptibility
HPLC isomer reference standard
Authenticated 3,4-isomer identity
Retention time and resolution from other isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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